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Compound of Interest

Compound Name: 4-Nitro-2,6-diphenylphenol

CAS No.: 2423-73-6

Cat. No.: B1361223 Get Quote

4-Nitro-2,6-diphenylphenol stands as a fascinating molecular scaffold for investigating the

interplay of steric and electronic effects in organic chemistry. Its structure is characterized by a

central phenolic ring flanked by two bulky phenyl substituents at the ortho positions, and a

potent electron-withdrawing nitro group at the para position. This unique arrangement imparts

distinctive chemical and physical properties, making it an exemplary model for studies in

conformational analysis, acidity modulation, and reaction kinetics. This guide provides a

comprehensive technical overview of its structure, bonding, predicted spectroscopic

characteristics, and a validated workflow for its synthesis and characterization.

Molecular Architecture: A Tale of Steric Hindrance
and Electronic Influence
The core of 4-Nitro-2,6-diphenylphenol is a 2,6-disubstituted phenol, a class of compounds

known for significant steric strain. The presence of two phenyl groups ortho to the hydroxyl

moiety forces a non-planar conformation, which is a critical determinant of its chemical

behavior.

Conformational Analysis
Unlike simpler phenols, the planar arrangement of the aromatic rings in 4-Nitro-2,6-
diphenylphenol is energetically unfavorable. The steric repulsion between the hydrogen

atoms on the ortho positions of the flanking phenyl rings and the hydroxyl group on the central
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ring necessitates a twisted conformation. It is predicted that the two phenyl substituents are

twisted out of the plane of the central phenol ring. This rotation disrupts the π-system

conjugation between the rings, influencing the molecule's electronic properties and reactivity.

Caption: Predicted non-planar structure of 4-Nitro-2,6-diphenylphenol.

Bonding and Electronic Effects
The bonding in 4-Nitro-2,6-diphenylphenol is a complex interplay of inductive and resonance

effects, further modulated by steric hindrance.

Hydroxyl Group (-OH): Acts as a strong activating group, donating electron density to the

aromatic ring through resonance (+R effect), while being weakly electron-withdrawing

inductively (-I effect).

Nitro Group (-NO₂): A powerful deactivating group, it withdraws electron density from the ring

through both resonance (-R effect) and induction (-I effect). Its position para to the hydroxyl

group allows for direct electronic communication.

Phenyl Groups (-C₆H₅): These groups are weakly electron-withdrawing by induction but can

donate or withdraw electrons via resonance depending on their orientation. Due to the

predicted twist, their resonance interaction with the central phenol ring is likely diminished.

The steric bulk of the ortho-phenyl groups can also influence the geometry of the para-nitro

group, potentially causing it to twist slightly out of the plane of the central ring, which would

further impact conjugation.

Physicochemical and Predicted Spectroscopic
Properties
While a complete experimental dataset for 4-Nitro-2,6-diphenylphenol is not readily available

in the public domain, its properties can be reliably predicted based on its structure and data

from analogous compounds.
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Property Value Source

Molecular Formula C₁₈H₁₃NO₃ [1]

Molecular Weight 291.30 g/mol [2]

CAS Number 2423-73-6 [3]

Appearance
Light orange to yellow to green

powder/crystal
[4]

Melting Point 137-139 °C [3]

Predicted pKa 7.10 ± 0.44 [4]

Solubility Insoluble in water [4]

Predicted FT-IR Spectral Characteristics
The infrared spectrum is expected to show characteristic absorption bands for its functional

groups:

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a phenolic

hydroxyl group.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

N-O Asymmetric & Symmetric Stretch: Two strong absorptions are predicted in the ranges of

1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, which are characteristic of an aromatic

nitro group[5][6].

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Predicted ¹H NMR Spectral Characteristics
The proton NMR spectrum would be relatively simple due to the molecule's symmetry.

Hydroxyl Proton (OH): A broad singlet, with a chemical shift that is highly dependent on

solvent and concentration.
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Aromatic Protons (meta to -OH): A singlet is expected for the two equivalent protons on the

central phenol ring. Its chemical shift would be downfield due to the deshielding effect of the

nitro group.

Aromatic Protons (ortho, meta, para-phenyl groups): A series of multiplets would be

observed in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the

two equivalent flanking phenyl rings.

For comparison, the ¹H NMR of the precursor, 2,6-diphenylphenol, shows multiplets in the

range of 7.04-7.54 ppm for the aromatic protons and a singlet at 5.38 ppm for the hydroxyl

proton in CDCl₃[7].

Predicted ¹³C NMR Spectral Characteristics
Due to symmetry, fewer than 18 signals are expected.

C-OH Carbon: Expected in the 150-160 ppm range.

C-NO₂ Carbon: Expected to be significantly downfield.

Other Aromatic Carbons: A series of signals between 115-150 ppm. The carbons bearing the

phenyl groups would be distinct from the other carbons on the central ring.

Predicted UV-Vis Spectroscopic Characteristics
Nitrophenols typically exhibit strong UV-Vis absorption. 4-nitrophenol in aqueous solution

shows an absorption maximum around 317-319 nm, which shifts to ~400 nm upon

deprotonation to the 4-nitrophenolate ion[8][9]. For 4-Nitro-2,6-diphenylphenol, similar

absorption bands are expected. However, the steric hindrance causing the phenyl rings to twist

out of plane may lead to a hypsochromic shift (blue shift) and a decrease in molar absorptivity

compared to a hypothetical planar analogue, due to the disruption of the extended π-

conjugation.

Synthesis and Characterization Workflow
The synthesis of 4-Nitro-2,6-diphenylphenol is a two-step process starting from the

commercially available 2,6-diphenylphenol, or from cyclohexanone if the precursor is not

available.
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Step 1: Synthesis of 2,6-Diphenylphenol Step 2: Nitration

Purification & Characterization

Cyclohexanone
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Caption: Synthetic workflow for 4-Nitro-2,6-diphenylphenol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1361223?utm_src=pdf-body-img
https://www.benchchem.com/product/b1361223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of 2,6-Diphenylphenol
(Precursor)
The synthesis of the precursor, 2,6-diphenylphenol, can be achieved via the autocondensation

of cyclohexanone followed by dehydrogenation, as detailed in several patents[10].

Autocondensation: Cyclohexanone is heated in the presence of an alkaline catalyst (e.g.,

potassium hydroxide) in a suitable solvent like toluene. This reaction forms a mixture of

condensation products, including a tricyclic ketone intermediate.

Dehydrogenation: The isolated tricyclic ketone intermediate is then subjected to catalytic

dehydrogenation. This is typically carried out in a fixed-bed reactor at elevated temperatures

(250-300 °C) using a catalyst such as Palladium on alumina (Pd/Al₂O₃).

Purification: The crude 2,6-diphenylphenol is purified by recrystallization from a suitable

solvent (e.g., n-decane) to yield a white crystalline powder[11].

Experimental Protocol: Nitration of 2,6-Diphenylphenol
While a specific protocol for the nitration of 2,6-diphenylphenol is not widely published, a

reliable method can be extrapolated from procedures used for similarly hindered phenols, such

as 2,6-dichlorophenol. The ortho positions are sterically blocked by the phenyl groups, directing

nitration exclusively to the para position.

Dissolution: Dissolve 2,6-diphenylphenol in a water-immiscible, non-polar aprotic solvent

such as carbon tetrachloride or toluene. The choice of a non-polar solvent is crucial to

control the reaction rate and minimize by-product formation.

Reaction Setup: Place the solution in a reaction vessel equipped with a dropping funnel and

a stirrer, and maintain the temperature, for instance, at 35°C using a water bath.

Addition of Nitrating Agent: Slowly add an aqueous solution of nitric acid (10-70%

concentration) dropwise to the stirred solution over a period of 30-90 minutes. The slow

addition is critical to control the exothermicity of the reaction.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

The solid product is then collected by filtration, washed with cold water to remove residual

acid, and dried under vacuum.

Purification: The crude 4-Nitro-2,6-diphenylphenol can be further purified by

recrystallization to obtain the final product of high purity.

Acidity and Reactivity Considerations
The acidity of phenols is significantly influenced by the substituents on the aromatic ring.

Electron-withdrawing groups, like the nitro group, increase acidity by stabilizing the resulting

phenoxide anion through delocalization of the negative charge.

Compared to phenol (pKa ≈ 9.95), 4-nitrophenol is considerably more acidic (pKa ≈ 7.15). The

nitro group at the para position effectively delocalizes the negative charge of the phenoxide ion

via its -R effect.

For 4-Nitro-2,6-diphenylphenol, two competing factors are at play:

Electronic Effect: The para-nitro group strongly increases acidity.

Steric Effect: The bulky ortho-phenyl groups can cause steric hindrance to the solvation of

the phenoxide anion. Inefficient solvation destabilizes the anion, which in turn decreases

acidity[12].

Given the predicted pKa of ~7.10, it appears that the powerful electron-withdrawing effect of

the para-nitro group is the dominant factor, and the steric hindrance from the ortho-phenyl

groups may have a less pronounced effect on the overall acidity compared to their impact on

conformation.

Conclusion
4-Nitro-2,6-diphenylphenol is a sterically encumbered molecule whose structure and

properties are dictated by a delicate balance of steric repulsion and electronic interactions. Its

non-planar conformation, a direct result of the bulky ortho-phenyl substituents, influences its

conjugation, spectroscopic properties, and reactivity. While a complete experimental

characterization is not fully available in public literature, a robust understanding of its structure
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and bonding can be achieved through the application of fundamental organic chemistry

principles and by drawing analogies to related compounds. The synthetic pathways are

accessible, and the molecule serves as an excellent substrate for further research into the

nuanced effects that govern chemical behavior.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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